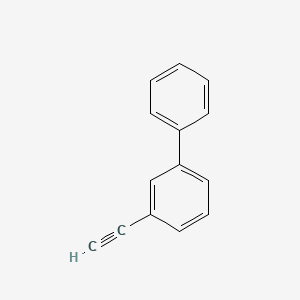

3-Ethynyl-1,1'-biphenyl

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethynyl-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIARMLHJPVJQKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509866 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58650-11-6 | |

| Record name | 3-Ethynyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-phenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethynyl 1,1 Biphenyl Systems

Alkynylation Reactions of Heterocyclic Substrates

The terminal alkyne functionality of 3-ethynyl-1,1'-biphenyl and its derivatives makes them valuable reagents in alkynylation reactions, particularly for the modification of heterocyclic scaffolds. These reactions are crucial for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

One notable application is in the C1 alkynylation of carbazoles and the alkynylation of indoles. chemicalbook.com While the specific use of this compound is not detailed, the analogous 4-ethynyl-1,1'-biphenyl (B107389) is cited as a general reagent for these transformations. chemicalbook.com These reactions typically proceed via transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, which facilitate the formation of a new carbon-carbon bond between the heterocyclic substrate and the ethynylbiphenyl moiety. smolecule.com For instance, gold-catalyzed photoredox C1-alkynylation of N-alkyl-1,2,3,4-tetrahydroisoquinolines (THIQs) with alkynyl bromides has been demonstrated, showcasing a method for regioselective alkynylation under mild conditions using blue LED light. monash.edu This suggests the potential for similar reactivity with this compound derivatives.

Furthermore, ruthenium catalysts have been employed for the ortho-alkynylation of heterocyclic substrates like benzoic acids. acs.org These reactions proceed with high regioselectivity and functional group tolerance. acs.org The development of consecutive multicomponent syntheses, such as alkynylation-cyclocondensation sequences, allows for the efficient construction of blue-emissive five- and six-membered heterocycles from simple aryl halides and alkynes. chim.it

Radical Alkyne Insertion Processes

The ethynyl (B1212043) group in biphenyl (B1667301) systems is susceptible to radical addition, initiating cyclization cascades that lead to the formation of fused aromatic rings. Visible-light-promoted radical alkyne insertion has emerged as a powerful tool for synthesizing complex polycyclic aromatic compounds. chemicalbook.comlookchem.com

A notable example involves the visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls. nih.govacs.org This process facilitates the formation of three new carbon-carbon bonds and one carbon-nitrogen bond in a single step, leading to the synthesis of complex tetrahydrobenzo[mn]cyclopenta[b]acridines. nih.govacs.org The proposed mechanism begins with the photoexcitation of a catalyst, which then reacts with the unsaturated α-bromocarbonyl to generate a carbon-centered radical. This radical adds to the carbon-carbon triple bond of the ethynylbiphenyl substrate, triggering a series of three radical cyclizations to yield the final product. nih.govacs.orgrsc.org

Similarly, a tert-butyl peroxide (TBPB)-initiated cascade cyclization of 3-arylethynyl-[1,1'-biphenyl]-2-carbonitriles with sulfinic acids has been developed. researchgate.net This metal-free method allows for the synthesis of 3-sulfonated cyclopenta[gh]phenanthridines through the formation of C-S, C-C, and C-N bonds. researchgate.net The reaction is initiated by the generation of a sulfonyl radical, which adds to the alkyne, followed by intramolecular cyclization. researchgate.net These radical processes highlight the versatility of the ethynyl group as a radical acceptor in the construction of diverse polycyclic frameworks. researchgate.net

Photochemical and Electrochemical Cyclization Pathways to Fused Aromatic Systems

The rigid structure of ethynylbiphenyls makes them ideal precursors for the synthesis of fused polycyclic aromatic hydrocarbons (PAHs) through cyclization reactions. Both photochemical and electrochemical methods have proven effective in inducing these transformations.

Formation of Phenanthrenes from Ethynylbiphenyls

A general and effective method for synthesizing phenanthrenes involves the photochemical cyclization of 2-ethynylbiphenyls. unh.edu This intramolecular reaction proceeds upon irradiation, leading to the formation of the fused phenanthrene (B1679779) ring system. unh.edu This methodology has also been successfully applied to the synthesis of more complex structures like acs.orghelicene and pyrene (B120774) from 2-ethynyl-1,1'-binaphthyl and 2,2'-bis-ethynyl biphenyl, respectively. unh.edu

Electrochemical methods also provide a viable route to phenanthrenes. Cyclization reactions of model ethynyl-substituted biphenyls have been successfully carried out using electrochemistry, resulting in the formation of phenanthrenes or their dihydrogenated counterparts. unh.edu These electrochemical approaches can be advantageous as they can sometimes avoid the complex product mixtures that may arise from photochemical reactions. unh.edu

The following table summarizes the key aspects of these cyclization methods:

| Method | Precursor | Product | Key Features |

| Photochemical Cyclization | 2-Ethynylbiphenyls | Phenanthrenes | General method, applicable to complex PAHs. unh.edu |

| Electrochemical Cyclization | Ethynyl-substituted biphenyls | Phenanthrenes/Dihydrophenanthrenes | Can offer cleaner reactions than photochemical methods. unh.edu |

Mechanistic Studies of Photocyclization, Including Carbene Intermediates and Deuterium (B1214612) Labeling

Mechanistic investigations into the photocyclization of 2-ethynylbiphenyls suggest the involvement of a carbene intermediate. unh.edu The observation of methanol (B129727) addition products during the irradiation of 2-ethynyl biphenyl points towards this reactive intermediate. unh.edu

To further elucidate the reaction mechanism, deuterium labeling studies have been conducted. unh.edu In the photocyclization of 2-ethynyl-1,1'-biphenyl-d5, it was observed that the deuterium from the aromatic ring is retained in the phenanthrene product. unh.edu Furthermore, a migration of a deuterium atom from the aromatic ring to the C1 position of the original ethynyl group occurs. unh.edu This finding suggests a complex rearrangement process, and while the exact mechanism remains unclear, it is considered unlikely to proceed through a strained cyclic allene (B1206475) intermediate. unh.edu Further computational and mechanistic studies are needed to fully understand this transformation. unh.edu

Intramolecular versus Intermolecular Reaction Dynamics

The competition between intramolecular and intermolecular reaction pathways is a fundamental aspect of the chemistry of this compound and related systems. The proximity of the reactive ethynyl group and the adjacent phenyl ring often favors intramolecular processes, leading to cyclization. However, under certain conditions, intermolecular reactions can occur.

Intramolecular reactions are exemplified by the photochemical and electrochemical cyclizations that form phenanthrenes. unh.edu These reactions are often highly efficient due to the reduced entropic barrier compared to their intermolecular counterparts. mdpi.com In the context of Diels-Alder reactions, intramolecular variants are approximately 10^4 times faster than intermolecular ones due to less unfavorable activation entropies. mdpi.com

Intermolecular reactions can be observed in processes like the gold-catalyzed intermolecular atom transfer reactions on heteroatom-substituted alkynes. bham.ac.uk In these cases, a gold carbenoid intermediate can react with an external substrate. bham.ac.uk The balance between intra- and intermolecular pathways can be influenced by factors such as the concentration of reactants, the nature of the catalyst, and the specific substitution pattern of the ethynylbiphenyl substrate. For instance, in the synthesis of chemicalbook.comtriangulene precursors, undesired polymerization, an intermolecular process, was observed to compete with the desired intramolecular cyclizations. unh.edu

Surface-Catalyzed Transformations

The on-surface synthesis of low-dimensional carbon-based nanostructures has garnered significant interest, and ethynyl-substituted biphenyls are key precursors in this field. When deposited on metallic surfaces, these molecules can undergo various coupling reactions to form well-defined nanowires and other nanostructures.

Surface-catalyzed reactions of ethynylbiphenyl derivatives, such as 4,4'-diethynyl-1,1'-biphenyl (DEBP), have been studied on surfaces like Au(111) and Cu(111). acs.orgevitachem.com On Au(111), DEBP has been shown to undergo cyclotrimerization. acs.org The reaction mechanism for polycyclotrimerization has been investigated using scanning tunneling microscopy, revealing a two-step [2+2+2] cyclization process. acs.org

The choice of the metallic substrate can significantly influence the reaction pathway. For example, 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl exhibits surface-dependent chemoselectivity, yielding cyclotrimerization products on Au(111) and selective enyne-alkyne coupling products on Cu(111). evitachem.com Similarly, 1,1'-biphenyl-4-bromo-4'-ethynyl (BPBE) is a precursor for the on-surface synthesis of graphdiyne (GDY) and graphyne (GY) nanowires through reactions like Glaser, Ullman, and Sonogashira coupling. evitachem.com

The following table summarizes the surface-catalyzed reactions of some ethynylbiphenyl derivatives:

| Precursor | Surface | Reaction Type | Product |

| 4,4'-diethynyl-1,1'-biphenyl (DEBP) | Au(111) | Cyclotrimerization | Polymer chains acs.org |

| 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl | Au(111) | Cyclotrimerization | Cyclotrimerization products evitachem.com |

| 4-(but-3-en-1-ynyl)-4'-ethynyl-1,1'-biphenyl | Cu(111) | Enyne-alkyne coupling | Selective coupling products evitachem.com |

| 1,1'-biphenyl-4-bromo-4'-ethynyl (BPBE) | Not specified | Glaser, Ullman, Sonogashira coupling | Graphdiyne (GDY) and graphyne (GY) nanowires evitachem.com |

Derivatives and Structural Modifications of 3 Ethynyl 1,1 Biphenyl

Halogenated 3-Ethynyl-1,1'-biphenyl Derivatives (e.g., Fluoro-Substituted Analogues)

The introduction of halogen atoms, particularly fluorine, onto the biphenyl (B1667301) framework of this compound significantly influences its molecular properties. Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting its reactivity and intermolecular interactions. For instance, fluoro-substituted analogues of ethynylbiphenyl derivatives are noted for their altered electronic properties and higher dipole moments, which can enhance solubility in polar solvents.

Research into fluoro-substituted biphenyl and terphenyl compounds has shown that fluorination can induce or modify liquid crystalline phases. researchgate.netmdpi.com The position and number of fluorine substituents are critical in determining the resulting mesogenic properties. researchgate.net For example, the synthesis of 3-ethynyl-4'-fluoro-1,1'-biphenyl has been reported in the context of developing amyloid beta aggregation inhibitors. core.ac.uk

The synthesis of these halogenated derivatives often employs standard cross-coupling reactions, such as the Sonogashira coupling, where a halogenated biphenyl precursor is reacted with a terminal alkyne.

Table 1: Examples of Halogenated Biphenyl Derivatives and their Reported Characteristics

| Compound Name | Key Features/Research Focus | Reference |

| 3-Ethynyl-4'-fluoro-1,1'-biphenyl | Investigated as an amyloid beta aggregation inhibitor. | core.ac.uk |

| 3,5-Difluoro-4'-propyl-1,1'-biphenyl | A fluoro-substituted analogue used in heat capacity studies. | |

| 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl | A derivative with fluorine substitutions and longer alkyl chains, noted for its structural similarity to 4-ethynyl-4'-propyl-1,1'-biphenyl (B1591791). | |

| 2,2′,4-trifluoro-4”-alkyl-[1,1′:4′,1”]terphenyls | Fluorination in the inner-core position promotes a nematic liquid crystal phase. | researchgate.net |

Carboxylate-Functionalized this compound Analogues

The incorporation of carboxylate groups onto the this compound structure introduces a functional handle that can be used for further chemical transformations or to impart specific properties such as solubility or the ability to coordinate with metal ions. The ethynyl (B1212043) group itself can undergo carboxylation to form a propiolic acid derivative. This reaction can be achieved using carbon dioxide in the presence of a base like cesium carbonate in a solvent such as DMSO.

While direct examples of carboxylate-functionalized this compound are not extensively detailed in the provided results, the synthesis of related structures like 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid highlights the utility of carboxylate groups in biphenyl systems. smolecule.com These groups allow for the formation of polymers like polyesters and polyamides and can be used to construct metal-organic frameworks (MOFs). smolecule.com The synthesis of biphenyl carboxylate ligands is a known strategy in organic synthesis. escholarship.org

Table 2: Reactions Involving Carboxylate Functionality in Biphenyl Systems

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Carboxylation of Ethynyl Group | CO₂, Cs₂CO₃, DMSO, 60°C | Propiolic acid derivative | |

| Polymerization | Condensation reactions with diamines or diols | Polyesters, Polyamides | smolecule.comtandfonline.com |

| MOF Synthesis | Coordination with metal ions | Metal-Organic Frameworks | smolecule.com |

Multi-Ethynyl Biphenyl Architectures (e.g., 4,4'-Diethynyl-1,1'-biphenyl)

Expanding the number of ethynyl groups on the biphenyl core leads to multi-ethynyl architectures with extended conjugation. A prominent example is 4,4'-diethynyl-1,1'-biphenyl (DEBP), a rigid linear molecule with ethynyl groups at both ends. ossila.com This compound serves as a crucial building block in materials science, particularly for the synthesis of covalent organic frameworks (COFs) and microporous organic polymers. ossila.com

The synthesis of these polymers often utilizes the Sonogashira cross-coupling reaction, reacting DEBP with other monomers. ossila.com For example, a microporous organic polymer derived from DEBP has been shown to be effective in the selective sensing and capture of fluoride (B91410) ions. ossila.com Furthermore, DEBP has been used to create porous polymeric metalloporphyrins that act as catalysts. ossila.com The presence of multiple ethynyl groups allows for the formation of extended, conjugated polymer networks. ossila.com

Table 3: Properties and Applications of 4,4'-Diethynyl-1,1'-biphenyl (DEBP)

| Property/Application | Description | Reference |

| Chemical Formula | C₁₆H₁₀ | ossila.comnih.gov |

| Molecular Weight | 202.26 g/mol | ossila.com |

| Appearance | White to light yellow to orange powder/crystals | ossila.com |

| Melting Point | 168 °C | ossila.com |

| Key Applications | Ligand for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), Monomer for conjugated porous polymers, Sensing and capture of fluoride ions, Catalyst support | ossila.com |

Star-Shaped and Extended Conjugated Systems Incorporating Ethynylbiphenyl Units

Ethynylbiphenyl units are valuable components in the construction of larger, highly conjugated molecular architectures, such as star-shaped molecules and other extended systems. These complex structures are of interest for their unique photophysical properties and potential applications in organic electronics.

The synthesis of these systems often involves a modular approach, using Sonogashira cross-coupling reactions to connect ethynylbiphenyl "arms" to a central core. scilit.com The central core can be a 1,3,5-trisubstituted benzene (B151609) or a 2,4,6-trisubstituted 1,3,5-triazine (B166579) ring. scilit.com This method allows for the creation of C₃-symmetrical star-shaped molecules with extended conjugation. scilit.com

An example is the synthesis of hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, a polyphenolic backbone with a hexaphenylbenzene (B1630442) core. mdpi.com This molecule was synthesized via a Sonogashira cross-coupling between hexakis(4-iodophenyl)benzene and 4'-ethynyl-[1,1'-biphenyl]-4-ol. mdpi.com Such extended structures are being investigated for their potential in creating advanced materials, including those for organic light-emitting diodes (OLEDs) and as models for studying multi-spin effects in pulsed EPR spectroscopy. smolecule.commdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of 3-Ethynyl-1,1'-biphenyl. Both ¹H and ¹³C NMR are employed to verify the presence of key functional groups and to understand the conformational dynamics of the molecule in solution. libretexts.org

In ¹H NMR spectroscopy, the ethynyl (B1212043) proton typically appears as a sharp singlet in the range of δ 2.5–3.0 ppm. The aromatic protons of the biphenyl (B1667301) rings exhibit complex multiplet patterns in the downfield region of the spectrum, which can be analyzed to determine their specific chemical environments and coupling interactions. ethernet.edu.et For more complex derivatives, temperature-dependent ¹H NMR studies can reveal information about conformational dynamics, such as rotational barriers between different conformers. For instance, studies on related multi-aryl systems have calculated energy differences between conformers and rotational energy barriers (ΔG‡) to be approximately 77 kJ/mol. researchgate.net

¹³C NMR spectroscopy provides further confirmation of the structure by identifying the carbon skeleton. libretexts.org The distinct signals for the ethynyl carbons and the aromatic carbons of the two phenyl rings are readily assigned. In substituted biphenyl systems, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. libretexts.org

Table 1: Representative NMR Data for Ethynylbiphenyl-type Compounds

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Ethynyl (-C≡CH ) | δ 2.5 - 3.0 | Singlet |

| ¹H | Aromatic (Ar -H) | δ 7.0 - 8.5 | Multiplet |

| ¹³C | C ≡CH | ~δ 80 | - |

| ¹³C | C≡C H | ~δ 77 | - |

| ¹³C | Aromatic (Ar -C) | δ 120 - 145 | - |

X-ray Crystallography for Solid-State Molecular Geometries

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgmit.edu For this compound and its derivatives, single-crystal X-ray diffraction analysis reveals critical information about bond lengths, bond angles, and intermolecular interactions. acs.org

In the solid state, the biphenyl moiety may not be planar, with a dihedral angle between the two phenyl rings that can be influenced by crystal packing forces and the nature of substituents. acs.org Crystal structure analyses of similar molecules, like biphenyl-based o-carboranyl compounds, have shown that these dihedral angles can be altered by intramolecular steric hindrance. acs.org Intermolecular interactions, such as C-H···π interactions, can also play a significant role in stabilizing the crystal structure, as observed in other silole molecules with biphenyl moieties. acs.org The study of these solid-state structures is crucial for understanding how molecular geometry influences the material's bulk properties.

Table 2: Crystallographic Data for a Related Biphenyl Derivative (1,3,5-Tris(3''-ethynylbiphenyl-2'-yl)benzene derivative)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Conformation | "2-up-1-down" preferred |

Note: Data is for a related complex molecule and serves as an example of crystallographic analysis in this class of compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. ubbcluj.rodu.edu.eg The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). ubbcluj.ro For conjugated systems like this compound, the π-systems of the phenyl rings and the ethynyl group give rise to characteristic absorption bands.

The conjugation between the two phenyl rings and the ethynyl group is expected to result in π to π* transitions. du.edu.eg The position and intensity of the absorption maxima are sensitive to the extent of conjugation and the presence of substituents. In biphenyl systems, the dihedral angle between the rings affects the degree of π-orbital overlap, which in turn influences the electronic spectrum. A more planar conformation generally leads to a longer wavelength of maximum absorption (a red shift). The electronic properties and absorption spectra can be further tuned by chemical modifications.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. kaust.edu.sa For this compound, which has a molecular formula of C₁₄H₁₀, the expected monoisotopic mass is approximately 178.0783 g/mol . High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing unambiguous identification of the compound.

Gas chromatography-mass spectrometry (GC-MS) can also be employed to both separate the compound from a mixture and identify it based on its mass spectrum. kaust.edu.sa The fragmentation pattern observed in the mass spectrum can provide additional structural information.

Thermal Analysis Techniques in Polymerization Studies

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and ThermoMechanical Analysis (TMA) are crucial for characterizing the thermal properties of polymers derived from ethynyl-terminated monomers like this compound.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material. For ethynyl-terminated monomers, DSC can detect the exotherm associated with the thermal polymerization of the ethynyl groups. Studies on related p-ethynyl-substituted rigid-rod monomers show polymerization exotherms centered between 212 and 276 °C. nasa.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on its thermal stability. Polymers formed from ethynyl-terminated biphenyls are known for their high thermal stability. For instance, some poly(biphenylene-1,3-diyne)s lose only 5% of their weight at temperatures as high as 352 °C. rsc.org TGA can also indicate the temperature at which decomposition begins and the amount of residual char at high temperatures.

ThermoMechanical Analysis (TMA) is used to measure changes in the physical dimensions of a sample with temperature. This is particularly useful for determining the glass transition temperature (Tg) of the resulting polymers. Polymers derived from ethynyl-terminated rigid-rod monomers have been shown to have very high glass transition temperatures, with values reported as high as 422 °C. nasa.gov

Table 3: Thermal Properties of Polymers from Ethynyl-Terminated Monomers

| Property | Technique | Typical Values for Related Polymers | Reference |

| Polymerization Exotherm | DSC | 212 - 276 °C | nasa.gov |

| 5% Weight Loss Temp. | TGA | Up to 352 °C | rsc.org |

| Glass Transition Temp. (Tg) | TMA | 329 - 422 °C | nasa.gov |

Scanning Tunneling Microscopy (STM) for Surface-Confined Self-Assembly and Reaction Characterization

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that allows for the visualization of molecules at the atomic scale. acs.org It is particularly valuable for studying the self-assembly of molecules on conductive surfaces and for characterizing on-surface chemical reactions. acs.orgqut.edu.au

For molecules like this compound, STM can be used to investigate how they arrange themselves into ordered monolayers on substrates such as gold (Au(111)) or highly oriented pyrolytic graphite (B72142) (HOPG). nih.govresearchgate.net The self-assembly is driven by a balance of molecule-substrate and molecule-molecule interactions. qut.edu.au The ethynyl group can participate in specific interactions that guide the formation of well-defined surface structures.

Furthermore, STM can be used to induce and monitor on-surface reactions. For example, the terminal alkyne of this compound could potentially undergo on-surface polymerization or cycloaddition reactions, which can be directly observed with STM. acs.org This technique provides direct, real-space evidence of the structure and organization of the molecules and their reaction products on a surface. acs.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Structures and Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is frequently employed to determine the ground-state geometries and electronic properties of molecules like 3-ethynyl-1,1'-biphenyl. DFT calculations have been utilized to understand the structural characteristics of biphenyl (B1667301) and its derivatives. rsc.org For instance, the B3LYP/6-31G* level of theory can be used to parameterize the electron-withdrawing effects of the ethynyl (B1212043) group. In biphenyl systems, DFT has been used to study the phenyl-phenyl dihedral angle and its response to external pressure. rsc.org

For substituted biphenyls, DFT computations have shown good agreement with experimental data for ground-state geometries. scispace.com The choice of functional and basis set is crucial for obtaining accurate results. For example, in studies of related push-pull biphenyl derivatives, the B3LYP/6–31 g(d) level of theory has been used to calculate maximum absorption wavelengths, which were found to be in good agreement with experimental data. tandfonline.com Optimized ground-state structures for similar compounds have been determined using methods like B3LYP/LANL2DZ. sciengine.com These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative DFT Functionals and Basis Sets Used in Biphenyl Derivative Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G* | Parameterization of ethynyl group effects. | |

| B3LYP | 6–31 g(d) | Calculation of absorption wavelengths in push-pull biphenyls. | tandfonline.com |

| B3LYP | LANL2DZ | Optimization of ground-state structures. | sciengine.com |

| M06-2X | 6-31+G(d,p) | Confirmation of singlet ground states in C16H10 isomers. | osti.gov |

This table is for illustrative purposes and shows examples of DFT methods applied to related systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited-state properties of molecules. rsc.orguci.edu It allows for the prediction of absorption and emission spectra, providing insights into the photophysical behavior of compounds like this compound. rsc.org The accuracy of TD-DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. researchgate.net

In the context of biphenyl and its derivatives, TD-DFT has been employed to understand their optical properties. For example, in biphenyl-derived Schiff bases, TD-DFT with various hybrid density functionals (B3LYP, M062X, PBE1PBE, and WB97XD) was used to reproduce experimental UV-Vis and fluorescence spectra. scilit.com Similarly, for push-pull biphenyl and tolane derivatives, TD-DFT calculations at the B3LYP/6–31 g(d) level helped attribute the maximum absorption wavelengths to the HOMO-LUMO transition. tandfonline.com These calculations are crucial for understanding intramolecular charge transfer (ICT) processes that can occur in the excited state of such molecules. tandfonline.com The method is also valuable for studying how different functional groups and structural modifications influence the excited-state localization and lifetime. db-thueringen.deacs.org

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, offering a molecular-level understanding that is often inaccessible through experimental means alone. acs.org

Potential Energy Surface Analysis of Reaction Pathways

By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. aps.org For reactions involving ethynyl-containing aromatic compounds, quantum chemical calculations have been used to explore the PES of reactions like phenyl radical addition. kaust.edu.sa This type of analysis helps to predict the most favorable reaction pathways and understand the regioselectivity and stereoselectivity of chemical transformations. For instance, in the reaction of a benzene (B151609) radical with an ethynyl radical, PES calculations showed that the pathway to form phenylacetylene (B144264) is a key step. rsc.org

Free Radical Addition Mechanisms

The ethynyl group in this compound is susceptible to free radical addition reactions. Computational studies can model the mechanism of such reactions. For example, the anti-Markovnikov addition of HBr, initiated by peroxides, proceeds through a free-radical chain process. Quantum chemical calculations can be used to investigate the stability of the radical intermediates and the transition states involved in the propagation steps of this chain reaction. Furthermore, DFT calculations have been used to study the chemoselectivity of coupling reactions on surfaces, where the reaction between a deprotonated alkyne group and an alkene group was shown to be crucial. nih.gov

Conformational Dynamics and Rotational Barrier Calculations

The two phenyl rings in biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens. The rotation around the central carbon-carbon single bond is a key aspect of its conformational dynamics. Computational methods can quantify the energy barrier associated with this rotation.

For biphenyl itself, high-level ab initio calculations combined with DFT have been used to accurately reproduce the experimental rotational barriers, which are around 8.0-8.3 kJ/mol. acs.org The choice of a flexible basis set of at least augmented quadruple-ζ quality was found to be critical for these calculations. acs.org In a study of 1,3,5-tris(3″-ethynylbiphenyl-2′-yl)benzene derivatives, DFT calculations convincingly confirmed experimentally determined rotational barriers of approximately 77 kJ/mol. researchgate.net For a series of biphenyls with a single ortho-substituent, ab initio calculations have been shown to satisfactorily reproduce rotational barriers determined by dynamic NMR spectroscopy. nih.gov These computational studies indicate that DFT methods, such as B3LYP, can perform well in predicting the rotational barriers and ground-state conformations of substituted biphenyls. scispace.comresearchgate.net

Table 2: Computationally Determined Rotational Barriers in Biphenyl Systems

| System | Computational Method | Calculated Rotational Barrier (kJ/mol) | Reference |

| Biphenyl | Coupled cluster and DFT | 8.0 - 8.3 | acs.org |

| 1,3,5-Tris(3″-ethynylbiphenyl-2′-yl)benzene derivative | DFT | ~77 | researchgate.net |

| Biphenyls with single ortho-substituents | Ab initio | Satisfactorily reproduces experimental barriers | nih.gov |

This table provides examples of computationally determined rotational barriers in biphenyl and related molecules.

Applications in Advanced Materials Science

Polymerization of Ethynyl-Biphenyl Monomers

The terminal ethynyl (B1212043) group on the biphenyl (B1667301) structure serves as a reactive site for various polymerization reactions. This allows for the creation of polymers with extended conjugation and tailored properties for demanding applications. Ethynyl-substituted biphenyls are recognized as precursors for conductive polymers.

The polymerization of monomers containing ethynyl and biphenyl groups leads to materials with exceptional thermal resilience. The rigidity of the biphenyl unit contributes to a high glass transition temperature (T_g), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. richconn-cnc.com Polymers with high T_g values are crucial for applications where structural integrity at elevated temperatures is required.

Research on ethynyl-terminated rigid-rod monomers demonstrates that they can be polymerized to produce highly cross-linked resins with T_g values significantly higher than their polymerization temperatures. nasa.gov For instance, polymers derived from similar p-ethynyl-terminated rigid-rod monomers have exhibited glass transition temperatures as high as 422 °C. nasa.gov The thermal polymerization of these monomers can proceed in either an inert nitrogen atmosphere or in air. nasa.gov

Thermogravimetric analysis (TGA) confirms the high thermal stability of these polymers. A study on a novel ethynyl phenyl azo phenol-biphenylene resin (EPABN) showed a 5% weight loss temperature (T_d5) at 463 °C and a 10% weight loss temperature (T_d10) at 531 °C. acs.orgresearchgate.net Furthermore, this resin exhibited a high residual char yield of 72.1% when heated to 1000 °C, indicating the formation of a stable carbonaceous layer that resists further decomposition. acs.orgresearchgate.net Similarly, polymers based on 4,4'-bis(2-iodoethynyl)-1,1'-biphenyl are reported to be thermally stable, with a 5% weight loss occurring at temperatures up to 352 °C. rsc.org Light-emitting polyacetylenes incorporating biphenyl moieties also show excellent thermal stability, with minimal weight loss up to 440 °C. mrs-j.org

Table 1: Thermal Properties of Ethynyl-Biphenyl Based Polymers

This table is interactive. Click on the headers to sort the data.

| Polymer System | T_g (°C) | T_d5 (°C) | Char Yield (%) @ 1000°C |

| Polymer from p-ethynyl-terminated monomer (1p) nasa.gov | 422 | - | - |

| Polymer from p-ethynyl-terminated monomer (2p) nasa.gov | 329 | - | - |

| Polymer from p-ethynyl-terminated monomer (3p) nasa.gov | 380 | - | - |

| Cured Ethynyl Phenyl Azo Phenol-Biphenylene Resin (EPABN) acs.orgresearchgate.net | - | 463 | 72.1 |

| Poly(4,4'-bis(2-iodoethynyl)-1,1'-biphenyl) rsc.org | - | 352 | - |

The thermal curing of ethynyl-terminated monomers results in the formation of highly cross-linked polymer networks. nasa.gov This cross-linking is a result of the addition polymerization of the ethynyl groups, which can occur without the release of volatile byproducts, making it advantageous for creating void-free molded parts. nasa.govresearchgate.net The reaction exothermic temperature range for the curing of an ethynyl-biphenyl derivative resin was found to be between 150–260 °C. researchgate.net

Beyond dense resins, ethynyl-biphenyl monomers are instrumental in creating Conjugated Microporous Polymers (CMPs). acs.org These materials are a subclass of porous organic polymers characterized by extended π-conjugation within a permanently microporous structure. acs.org The synthesis is often achieved through Sonogashira-Hagihara cross-coupling reactions, which link ethynyl-functionalized monomers with halogenated aromatic compounds. acs.org

Polymers synthesized from monomers like 4,4'-diethynylbiphenyl (B1353978) have been shown to form non-swellable, polyacetylene-type conjugated networks. nih.gov These microporous organic polymers exhibit significant Brunauer-Emmett-Teller (BET) surface areas, which is a measure of their porosity. For example, networks derived from 4,4'-diethynylbiphenyl have achieved BET surface areas of up to 809 m²/g. nih.gov By carefully selecting the monomer geometry and length, the physical properties of these networks, such as pore size and surface area, can be systematically controlled. acs.org For instance, a microporous organic polymer derived from 4,4'-diethynyl-1,1'-biphenyl linkers was developed with a pore size of 1.08 nm. ossila.com

Table 2: Porosity Data for Polymers from Ethynyl-Biphenyl Monomers

This table is interactive. Click on the headers to sort the data.

| Polymer/Network Type | Monomer(s) | BET Surface Area (m²/g) | Pore Size (nm) |

| Microporous Organic Polymer (MOP) nih.gov | 4,4'-diethynylbiphenyl | up to 809 | - |

| Poly(aryleneethynylene) (PAE) Network (CMP-0) acs.org | 1,3,5-Triethynylbenzene, 1,3,5-tris(4-iodophenyl)benzene | 1018 | - |

| Poly(aryleneethynylene) (PAE) Network (CMP-5) acs.org | 1,4-Diethynylbenzene, 4,4′-diiodobiphenyl | 512 | - |

| Lewis Acidic Microporous Polymer (DEBP-BMOP) ossila.com | 4,4'-diethynyl-1,1'-biphenyl, tris(4-bromo-2,3,5,6-tetramethylphenyl)boron | - | 1.08 |

| Boron-containing CMP (B-Ph-ae-2) rsc.org | 4,4-diethynyl-1,1-biphenyl, tris(bromoduryl)borane | - | - |

Development of Thermally Stable and High Glass Transition Temperature Polymers

Integration into Covalent Organic Frameworks (COFs) as Ligands

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from the covalent bonding of organic building blocks. wikipedia.org The rigid and linear nature of ethynyl-biphenyl molecules makes them ideal candidates for use as "linkers" or "ligands" in the construction of COFs. ossila.comossila.com

Specifically, di-functionalized derivatives such as 4,4'-diethynyl-1,1'-biphenyl (DEBP) serve as rigid, linear linkers that can connect to multi-topic nodes to form extended, porous networks. ossila.com These ethynyl groups readily participate in reactions like Sonogashira coupling to build the framework. ossila.com The resulting COFs can possess well-defined pore structures and high surface areas. ossila.com For example, DEBP has been used as a linker to construct a Lewis acidic microporous organic polymer for the selective sensing of fluoride (B91410) ions. ossila.com Other derivatives, like 3,3',5,5'-Tetraethynyl-1,1'-biphenyl, are also identified as alkyne-based linkers for COF synthesis. chemscene.com

Utilization in Optoelectronic Materials Development

The conjugated system formed by the biphenyl rings and the ethynyl C≡C triple bond gives rise to interesting electronic and optical properties. This makes polymers and materials derived from 3-ethynyl-1,1'-biphenyl suitable for use in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). durham.ac.uk

The ability to control the optoelectronic properties of conjugated polymeric systems is a key aspect in designing new materials for displays and lighting. durham.ac.uk Polymers incorporating biphenyl ethynylene units have been synthesized and characterized for their optical properties. ias.ac.in Research into light-emitting disubstituted polyacetylenes containing biphenyl pendants has shown that these materials can emit strong blue light with high quantum efficiency. mrs-j.org Electroluminescent devices constructed using these polymers as the emissive layer have successfully produced blue light, demonstrating their potential in OLED technology. mrs-j.org The rigid structure of the polymer backbone helps to prevent aggregation in the solid state, which can otherwise quench luminescence. mrs-j.org Furthermore, the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) is a key area of research for improving OLED efficiency, and conjugated molecules are central to this field. durham.ac.ukgla.ac.uk

Liquid Crystalline Polymer Systems Containing Biphenyl Moieties

Liquid Crystalline Polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. fiveable.me They possess ordered molecular arrangements, known as mesophases, which are responsible for their unique characteristics. sumitomo-chem.co.jp The formation of liquid crystalline phases is often driven by the presence of rigid, rod-like molecular segments called mesogens. fiveable.me

The biphenyl unit is a classic example of a mesogenic group. researchgate.net Its rigid, planar structure promotes the parallel alignment necessary for liquid crystal formation. fiveable.me The incorporation of ethynyl-biphenyl moieties into polymer backbones or as side chains can induce or enhance liquid crystalline behavior. For example, the linear structure and polarizable π-system of molecules like 4-ethynyl-4'-propyl-1,1'-biphenyl (B1591791) contribute to thermal stability and electro-optical responsiveness, making them valuable precursors for liquid crystal phases.

Polymers containing biphenyl mesogenic pendants have been shown to exhibit smectic liquid crystalline phases. mrs-j.org Similarly, mesogen-jacketed liquid crystalline polymers (MJLCPs) have been synthesized with biphenyl cores in the side-chains. researchgate.net Polymerization can also be conducted within a liquid crystal medium, using the ordered solvent to influence the structure and properties of the resulting polymer. mdpi.com The combination of the rigid biphenyl core from compounds like this compound with other structural elements allows for the fine-tuning of LCP properties for high-performance applications. sumitomo-chem.co.jp

Exploration in Medicinal Chemistry and Biological Research

Derivatives as Hypoxia-Inducible Factor 1 (HIF-1) Inhibitors

In the quest for new anticancer agents, researchers have focused on Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments. The inhibition of the HIF-1 pathway is a promising strategy for cancer therapy. Inspired by the structures of selaginellins, a class of natural products with HIF-1 inhibitory activity, scientists synthesized a series of diaryl acetylene (B1199291) derivatives based on the 3-ethynyl-1,1'-biphenyl structure. acs.org

Starting with a lead compound, methyl 3-(4-methoxylphenyl ethynyl)-[4'-methoxyl-1,1'-biphenyl]-2-carboxylate, a total of thirty derivatives were synthesized and evaluated for their ability to inhibit HIF-1. acs.org The evaluation, conducted through a dual-luciferase reporter assay, identified compound 9i as the most potent HIF-1 inhibitor, with an IC₅₀ value of 1.5 µM and relatively low cytotoxicity. acs.org

Further investigation into the mechanism of action revealed that compound 9i did not affect the accumulation of the HIF-1α protein under hypoxic conditions. Instead, it was found to down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) mRNA, a critical downstream target gene in the HIF-1 pathway. acs.org

Structure-Activity Relationship Studies in HIF-1 Pathway Modulation

Systematic optimization of the lead compound provided crucial insights into the structure-activity relationships (SAR) of these this compound derivatives. The modifications were focused on three key positions of the molecule: the R¹ substituent on the phenylacetylene (B144264) ring, the R² substituent on the biphenyl (B1667301) ring, and the ester group at the C2 position.

The key findings from the SAR studies are summarized below:

Modification of the Ester Group: Initial changes from a methyl ester to other alkyl esters (ethyl, propyl, isopropyl) did not significantly improve inhibitory activity. However, converting the ester to an amide group led to a complete loss of activity.

Substituents on the Phenylacetylene Ring (R¹): The presence and position of a methoxy (B1213986) group were found to be critical. The lead compound, with a methoxy group at the para-position, was more active than its ortho- and meta-position isomers. Replacing the methoxy group with others like hydroxyl, methyl, or halogens generally resulted in decreased or similar activity.

Substituents on the Biphenyl Ring (R²): Similar to the R¹ position, a methoxy group at the 4'-position of the biphenyl ring was found to be optimal. Shifting it to the 2'- or 3'-position, or replacing it with other functional groups, did not enhance the inhibitory effect.

Synergistic Effects: The most potent compound, 9i , emerged from the optimization of the ester group, where replacing the methyl ester with a 2-(dimethylamino)ethyl ester significantly boosted its HIF-1 inhibitory potency. acs.org

| Compound | Modifications (from lead compound) | HIF-1 Inhibitory Activity (IC₅₀, µM) |

|---|---|---|

| Lead Compound (1a) | - | 4.5 ± 0.21 |

| 9a | Methyl ester → 2-aminoethyl ester | 2.9 ± 0.15 |

| 9d | Methyl ester → 2-(diethylamino)ethyl ester | 4.2 ± 0.18 |

| 9i | Methyl ester → 2-(dimethylamino)ethyl ester | 1.5 ± 0.03 |

Preclinical Assessment as Potential Antitumor Agents

The promising in vitro activity of the optimized derivatives prompted further preclinical evaluation. The most potent HIF-1 inhibitor, compound 9i , was selected for in vivo studies using a mouse breast cancer xenograft model. acs.org The results demonstrated that compound 9i exhibited significant tumor growth inhibition. acs.org

Cell-based assays further supported its potential as an antitumor agent. At concentrations between 1 and 5 µM, compound 9i effectively inhibited the hypoxia-induced migration, invasion, and proliferation of HeLa cancer cells. acs.org These findings suggest that this compound derivatives that inhibit the HIF-1 pathway are promising candidates for development as antitumor drugs. acs.org

Role as General Reagents for Functionalization in Drug Discovery Synthesis (e.g., Alkynylation of Indoles and Carbazoles)

While the isomeric 4-ethynyl-1,1'-biphenyl (B107389) is commonly cited as a reagent for the direct alkynylation of heterocycles like indoles and carbazoles, the this compound scaffold also serves as a crucial building block in advanced synthetic methods for drug discovery. chemicalbook.com

Specifically, derivatives such as 3-ethynyl-[1,1′-biphenyl]-2-carbonitriles are employed in visible-light-promoted cascade cyclization reactions. nih.govacs.org This modern synthetic strategy allows for the rapid construction of complex, multi-ring systems from relatively simple starting materials. In one such reaction, 3-ethynyl-[1,1′-biphenyl]-2-carbonitrile reacts with unsaturated α-bromocarbonyls to form tetrahydrobenzo[mn]cyclopenta[b]acridines. nih.gov This process is highly efficient, forming three C-C bonds, one C-N bond, and three new rings in a single step under mild conditions. nih.govacs.org The resulting polycyclic N-heterocycles are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and natural products. acs.org This demonstrates the role of the this compound core in providing a reactive alkyne group positioned for intricate, step-economical cyclizations that are vital for creating diverse molecular libraries for drug screening.

Conclusion and Future Research Perspectives

Current Challenges in the Synthesis and Application of 3-Ethynyl-1,1'-biphenyl Systems

The synthesis of this compound, most commonly achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, presents its own set of challenges. These reactions, while efficient, often require careful control of reaction conditions to prevent side reactions and ensure high purity. The catalysts, typically based on palladium, can be expensive and may leave trace metal impurities in the final product, which can be detrimental to applications in electronics and medicine. acs.orgnih.gov Furthermore, the synthesis of more complex derivatives with specific substitution patterns can be a multi-step and often low-yielding process. acs.org

In terms of applications, a primary hurdle is the often-poor solubility of the rigid, planar structures of ethynyl (B1212043) biphenyl (B1667301) derivatives, which can complicate their processing and incorporation into devices. acs.org For biological applications, achieving targeted delivery and minimizing off-target effects remain significant challenges. While some derivatives show promise in inhibiting amyloid-beta aggregation, a key factor in Alzheimer's disease, further research is needed to optimize their efficacy and understand their long-term behavior in biological systems.

Emerging Trends in Ethynyl Biphenyl Chemistry and Materials

Recent trends in the field are focused on overcoming the aforementioned challenges and expanding the functional scope of ethynyl biphenyl systems. There is a growing interest in developing more sustainable and cost-effective synthetic methods. This includes the exploration of copper-free Sonogashira coupling variants and the use of more abundant and less toxic metal catalysts.

In materials science, a major trend is the incorporation of this compound and its analogues into advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ossila.com The rigid and linear nature of these molecules makes them excellent building blocks for creating porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.govossila.com The ethynyl group provides a reactive handle for post-synthetic modification, allowing for the fine-tuning of the properties of these frameworks. smolecule.com Another emerging area is their use in molecular electronics, where the conjugated π-system of ethynyl biphenyls can facilitate charge transport. worktribe.com

Outlook for Novel Functional Materials and Bioactive Compounds

The future for this compound and its derivatives appears bright, with significant potential for the development of novel functional materials and bioactive compounds. The ability to precisely engineer the structure of these molecules opens up possibilities for creating materials with tailored electronic, optical, and mechanical properties. For instance, by modifying the substituents on the biphenyl core, it may be possible to design new liquid crystals for display technologies or advanced organic light-emitting diodes (OLEDs).

In the realm of medicinal chemistry, the this compound scaffold serves as a promising starting point for the design of new therapeutic agents. arabjchem.org Beyond Alzheimer's disease, derivatives are being explored for their potential as anticancer and anti-inflammatory agents. The development of derivatives with improved pharmacokinetic properties and target specificity will be a key focus of future research. nih.gov Furthermore, the unique chemical properties of the ethynyl group could be exploited for the development of new bioorthogonal "click" chemistry reactions, enabling the precise labeling and tracking of biomolecules in living systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethynyl-1,1'-biphenyl, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves Sonogashira coupling between a halogenated biphenyl precursor (e.g., 3-bromo-1,1'-biphenyl) and a terminal alkyne. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (>98% purity threshold) and characterize via /-NMR, FT-IR (C≡C stretch ~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can confirm structural integrity .

Q. How can biphenyl derivatives like this compound be analyzed in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with biphenyl as an internal standard is effective for quantification in aqueous or soil samples. For complex matrices, employ solid-phase extraction (SPE) using C18 cartridges. Chemometric methods like principal component analysis (PCA) can distinguish biphenyl derivatives from co-eluting contaminants (e.g., PCBs). Detection limits as low as 0.02 mg/L have been reported using this approach .

Advanced Research Questions

Q. How do meta-cleavage dioxygenases interact with biphenyl derivatives, and how can this inform biodegradation studies?

- Methodological Answer : Bacterial strains like Beijerinckia sp. B1 express meta-cleavage dioxygenases (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) that degrade biphenyl via the benzoate pathway. To study this compound, design growth assays with the compound as the sole carbon source. Monitor degradation products via LC-MS and confirm enzyme specificity using purified dioxygenases (Table 1). Note that ethynyl groups may sterically hinder enzymatic activity, requiring mutagenesis studies to optimize substrate binding .

Table 1 : Substrate Specificity of Meta-Cleavage Dioxygenases

| Enzyme | Substrate | Activity (μmol/min/mg) |

|---|---|---|

| 2,3-DHBP 1,2-Dioxygenase | 2,3-Dihydroxybiphenyl | 12.5 ± 1.2 |

| Catechol 2,3-Dioxygenase | Catechol | 8.7 ± 0.9 |

Q. How can adsorption studies resolve contradictions in biphenyl’s environmental persistence?

- Methodological Answer : Biphenyl’s low water solubility and high volatility create discrepancies between laboratory toxicity data (high nominal concentrations) and environmental risk assessments (low bioavailable concentrations). Use organo-bentonite (Bent-CTAB) to simulate adsorption in soil/water systems. Apply Langmuir isotherm models (Table 2) to calculate maximum adsorption capacity () and validate with batch experiments at varying pH (3–9). Bent-CTAB’s of 48 mg/g demonstrates efficient biphenyl sequestration, reducing bioavailability .

Table 2 : Langmuir Isotherm Parameters for Biphenyl Adsorption

| Adsorbent | (mg/g) | (L/mg) | |

|---|---|---|---|

| Bent-CTAB | 48.2 ± 2.1 | 0.15 ± 0.02 | 0.98 |

| Unmodified | 12.6 ± 1.3 | 0.08 ± 0.01 | 0.92 |

Q. What computational strategies predict the bioactivity of ethynyl-substituted biphenyls?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., PI3K/AKT1) can prioritize compounds for synthesis. Parameterize the ethynyl group’s electron-withdrawing effects using density functional theory (DFT) at the B3LYP/6-31G* level. Validate predictions with in vitro assays (e.g., kinase inhibition IC₅₀). Ethynyl groups enhance π-π stacking in hydrophobic binding pockets, as shown in analogous indazole derivatives .

Q. How to reconcile biphenyl’s high aquatic toxicity with low environmental risk quotients (RQ)?

- Methodological Answer : While biphenyl is classified as Aquatic Acute 1 (H400), its low water solubility (~7 mg/L) and rapid biodegradation (half-life <14 days) limit environmental persistence. Calculate RQ using species sensitivity distribution (SSD) and measured environmental concentrations (MEC). Canadian data show RQ <1 for all compartments, indicating negligible risk despite high lab-based toxicity. Field studies in Denmark corroborate this, with sediment concentrations <0.05 mg/kg .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.